molecular formula C18H18N4O4S B10979521 4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide

4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide

Cat. No.: B10979521
M. Wt: 386.4 g/mol
InChI Key: XNIZYUPEFDTKJU-UHFFFAOYSA-N
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Description

4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

4-cyano-N,N-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]thiophene-2-carboxamide

InChI

InChI=1S/C18H18N4O4S/c1-4-21(5-2)18(24)15-11(3)14(10-19)17(27-15)20-16(23)12-6-8-13(9-7-12)22(25)26/h6-9H,4-5H2,1-3H3,(H,20,23)

InChI Key

XNIZYUPEFDTKJU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N)C

Origin of Product

United States

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